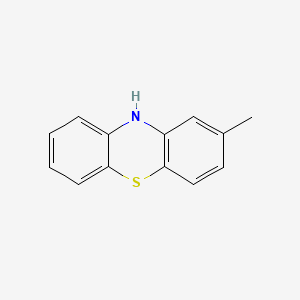

10H-Phenothiazine, 2-methyl-

Description

Historical Context and Significance of the Phenothiazine (B1677639) Core in Chemical Biology

The story of phenothiazine, a heterocyclic compound with a distinctive tricyclic structure, begins not in medicine but in the dye industry of the 19th century. First synthesized in 1883 by August Bernthsen, its derivative, methylene (B1212753) blue, was created even earlier in 1876 and was instrumental in Paul Ehrlich's pioneering cell staining experiments. This work contributed to his Nobel Prize-winning discoveries about different cell types.

The transition of phenothiazine from a dye component to a cornerstone of medicinal chemistry marked a pivotal moment in pharmaceutical history. While phenothiazine itself saw use as an insecticide and anthelmintic, its true potential was unlocked in the 1940s at the Rhône-Poulenc laboratories in France. Research into its derivatives led to the synthesis of promethazine, which, while ineffective against microbes, displayed potent antihistamine and sedative properties. This breakthrough paved the way for the discovery of chlorpromazine (B137089) in the 1950s, a drug that revolutionized the treatment of psychiatric disorders and is considered one of the first effective antipsychotic medications. smolecule.comresearchgate.net The success of these early compounds established phenothiazine as a "prototypical pharmaceutical lead structure," spurring systematic research into how modifying its core structure could yield a wide array of therapeutic agents. acs.org

Scope of Academic Research on Phenothiazine Derivatives

The initial psychiatric applications of phenothiazine derivatives opened a vast field of academic inquiry. Researchers have extensively modified the phenothiazine core to explore and enhance its pharmacological efficacy and specificity. nih.gov The versatility of the phenothiazine scaffold is demonstrated by the diverse biological activities its derivatives have been found to possess. smolecule.com

Current academic research extends far beyond neuroleptic applications. Scientists are investigating phenothiazine derivatives for a range of therapeutic uses, including:

Anticancer Properties : Many derivatives have shown efficacy against various cancer cell lines. nih.gov

Antimicrobial and Antifungal Activity : Researchers have demonstrated that derivatives can disrupt cellular membranes and metabolic pathways in pathogens. smolecule.comresearchgate.net

Antioxidant Potential : The core structure's ability to participate in redox reactions makes it a candidate for mitigating oxidative stress-related diseases. nih.gov

Anti-Alzheimer's Agents : Computational and in-vitro studies are exploring their potential as acetylcholinesterase inhibitors. nih.gov

Materials Science : The unique electrochemical and photophysical properties of phenothiazine derivatives are being harnessed for applications in organic electronics, such as dye-sensitized solar cells and organic light-emitting diodes (OLEDs). sioc-journal.cn

Modern synthesis techniques, including microwave-assisted and transition metal-catalyzed reactions, have further expanded the diversity of accessible phenothiazine compounds for study. nih.govorientjchem.org This ongoing research continues to uncover the vast potential of this privileged chemical structure. nih.gov

Structure

3D Structure

Properties

CAS No. |

5828-51-3 |

|---|---|

Molecular Formula |

C13H11NS |

Molecular Weight |

213.30 g/mol |

IUPAC Name |

2-methyl-10H-phenothiazine |

InChI |

InChI=1S/C13H11NS/c1-9-6-7-13-11(8-9)14-10-4-2-3-5-12(10)15-13/h2-8,14H,1H3 |

InChI Key |

BXXQZMJEARUBHO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)SC3=CC=CC=C3N2 |

Origin of Product |

United States |

Synthetic Methodologies for 10h Phenothiazine, 2 Methyl and Analogues

Classical Approaches to Phenothiazine (B1677639) Ring System Construction

Traditional methods for building the phenothiazine tricycle have been instrumental in the development of phenothiazine chemistry. These approaches, while sometimes harsh, remain relevant in many synthetic contexts.

Thionation Reactions

The thionation of diphenylamines is a direct and historically significant method for synthesizing phenothiazines. clockss.org This reaction typically involves heating a substituted diphenylamine (B1679370) with elemental sulfur, often in the presence of a catalyst like iodine. clockss.orgtandfonline.com The reaction conditions, including temperature, reaction time, and catalyst concentration, can significantly influence the yield and purity of the resulting phenothiazine. clockss.org For instance, the thionation of a 3-substituted diphenylamine is a common route to a 2-substituted phenothiazine. clockss.org However, this method can sometimes lead to dehalogenation or other side reactions, and yields can be modest, often in the 30-40% range. clockss.org

| Reactant | Conditions | Product | Yield |

| 3-Fluoro-3-trifluoromethyldiphenylamine | Sulfur, 3% Iodine | 2-Fluoro-8-trifluoromethylphenothiazine | 12% |

| 3-Methyl-4-ethyldiphenylamine | Sulfur | 2-Methyl-7-ethylphenothiazine | 61% |

Table 1: Examples of Phenothiazine Synthesis via Thionation of Diphenylamines. clockss.org

Cyclization Reactions (e.g., Ullmann-Type, Smiles Rearrangement)

Cyclization reactions represent a versatile and widely employed strategy for constructing the phenothiazine core. Among these, the Ullmann-type condensation and the Smiles rearrangement are paramount.

The Ullmann-type reaction involves the copper-catalyzed intramolecular cyclization of 2-amino-2'-halodiphenyl sulfides. clockss.org This method can be highly effective, though the high temperatures and use of copper are notable considerations. diva-portal.org The reaction conditions can be tailored to favor the desired cyclization pathway. acs.org

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction for synthesizing phenothiazines. researchgate.netresearchgate.net This rearrangement typically involves a 2-amino-2'-nitrodiphenyl sulfide (B99878) precursor, which, upon treatment with a base, undergoes rearrangement and subsequent cyclization to form the phenothiazine ring system. d-nb.inforesearchgate.net The Smiles rearrangement is particularly useful for preparing phenothiazines with specific substitution patterns that might be difficult to achieve through other methods. d-nb.infoscispace.com The reaction can proceed under basic, acidic, or even neutral conditions, and its efficiency can be influenced by steric and electronic factors. researchgate.netnih.gov For example, the synthesis of 3-bromo-1-methylphenothiazines has been successfully achieved via the Smiles rearrangement of 5-bromo-2-formamido-3-methyl-2'-nitro-4'-substituted diphenyl sulfides. d-nb.info

| Precursor | Conditions | Product |

| 2-Amino-3/5-chlorobenzenethiols and halonitrobenzenes | Base | Phenothiazines |

| 5-Bromo-2-formamido-3-methyl-2'-nitro-4'-substituted diphenyl sulfides | Alcoholic potassium hydroxide | 3-Bromo-1-methyl-7-substituted phenothiazines |

Table 2: Phenothiazine Synthesis via Smiles Rearrangement. researchgate.netd-nb.info

Novel and Sustainable Synthetic Strategies

In recent years, there has been a significant push towards developing more environmentally friendly and efficient methods for phenothiazine synthesis. These novel strategies often focus on avoiding harsh reagents and transition metals, aligning with the principles of green chemistry.

Transition Metal-Free Protocols

A notable advancement in phenothiazine synthesis is the development of transition-metal-free protocols. rsc.org These methods offer the advantage of avoiding potentially toxic and expensive metal catalysts. One such approach involves the reaction of S-2-acetamidophenyl ethanethioates with ortho-dihaloarenes, mediated by cesium carbonate. tandfonline.comtandfonline.com This method provides an efficient route to phenothiazine derivatives without the need for a transition metal catalyst or ligand. tandfonline.comtandfonline.com Another innovative transition-metal-free synthesis of N-arylphenothiazines proceeds through an N- and S-arylation sequence of o-sulfanylanilines. organic-chemistry.orgacs.org This process is significant as it does not require electron-withdrawing groups on the arylating agent. organic-chemistry.org

| Reactants | Conditions | Product |

| S-2-Acetamidophenyl ethanethioate and ortho-dihaloarenes | Cesium carbonate, DMF, 130 °C | Phenothiazine derivatives |

| o-Sulfanylanilines and aryl halides | Base | N-Arylphenothiazines |

Table 3: Examples of Transition-Metal-Free Phenothiazine Synthesis. tandfonline.comorganic-chemistry.org

Green Chemistry Approaches

Green chemistry principles are increasingly being applied to the synthesis of phenothiazines, aiming to reduce waste, energy consumption, and the use of hazardous substances. rsc.org One such approach utilizes microwave-assisted synthesis in "dry media" for the thionation of diphenylamines. tandfonline.com This solvent-free method, using reagents absorbed on an inorganic solid support like alumina, offers high yields and significantly shorter reaction times compared to conventional heating. tandfonline.com Another green approach involves the use of ultrasound irradiation in multicomponent reactions to produce heterocyclic derivatives containing the phenothiazine moiety. researchgate.net Furthermore, electrochemical methods are being explored as a green technique for the synthesis of phenothiazine metabolites, such as sulfoxides, avoiding the use of chemical oxidants. chemrxiv.org Photochemical methods also present a green synthetic route, for example, the self-catalytic photochemical sulfonylation of phenothiazines using visible light, which avoids the need for an external photocatalyst. rsc.org

Regioselective Derivatization of the Phenothiazine Core

The functionalization of a pre-formed phenothiazine ring at specific positions is crucial for tuning its properties for various applications. Regioselective derivatization allows for the precise introduction of substituents onto the phenothiazine core.

A process for the direct and regioselective functionalization of phenothiazine at the 2-position has been developed to introduce a mercapto group (-SH), which can then be easily converted to a methylthio group (-SCH3). google.com This involves the reaction of an N-acyl-protected phenothiazine with sulfur dioxide in the presence of aluminum trichloride (B1173362) to yield N-acyl-phenothiazine-2-sulfinic acid. google.com Subsequent reduction and S-methylation provide the 2-methylthio-phenothiazine. google.com

Another example of regioselective synthesis is the Bernthsen thionation of specific diarylamines, which has been shown to produce linear dioxolo[4,5-b]phenothiazines as single isomers, avoiding the formation of angular isomers. researchgate.net Additionally, visible-light-mediated intermolecular [2+2] photocycloaddition reactions have been developed for the regio- and diastereoselective synthesis of cyclobutylated phenothiazines. rsc.orgbohrium.com

N-Alkylation and N-Acylation Strategies

The nitrogen atom at the 10-position of the phenothiazine ring is a primary site for synthetic modification. Its nucleophilicity allows for straightforward alkylation and acylation reactions, which are fundamental steps in the synthesis of many biologically active compounds and advanced materials. nih.govgrowingscience.com

N-Alkylation is commonly achieved by reacting the phenothiazine core with an alkyl halide in the presence of a base. unishivaji.ac.in Classical methods often employ strong bases like sodamide or sodium hydride (NaH) in aprotic solvents such as tetrahydrofuran (B95107) (THF) or xylene to deprotonate the N-H group, generating the phenothiazide anion, which then acts as a potent nucleophile. nih.govunishivaji.ac.in For instance, the synthesis of 5,5-dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide involves the in-situ generation of the sodium salt of phenothiazine using NaH in THF before reaction with an electrophile. nih.gov More contemporary approaches have utilized microwave-assisted synthesis, which can significantly reduce reaction times and improve yields, while using safer solvents. acgpubs.orgresearchgate.net This method has been successfully applied to the N-alkylation of 2-methylthio-10H-phenothiazine with 3-chloropropanol, yielding the desired product in just one hour. acgpubs.org

N-Acylation introduces an acyl group to the nitrogen atom, a transformation that can also modulate the compound's properties. growingscience.comunishivaji.ac.in This is typically performed by reacting phenothiazine with acylating agents like acid chlorides or anhydrides. unishivaji.ac.in The reaction with acid chlorides can be carried out in various solvents, including toluene (B28343) or dioxane, sometimes with the addition of a base like sodium carbonate. growingscience.comunishivaji.ac.in For example, N-acylphenothiazines have been synthesized by reacting 10H-phenothiazine with substituted benzoyl chlorides in toluene at elevated temperatures. growingscience.com N-acylation is also a key step in creating intermediates for further functionalization, such as in the synthesis of phenothiazine–dithiocarbamate (B8719985) hybrids where phenothiazine is first reacted with 2-chloroacetyl chloride. nih.gov

| Reaction Type | Phenothiazine Analogue | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|---|

| N-Alkylation | 10H-Phenothiazine | Methyl iodide, Sodamide | Not specified | 10-Methylphenothiazine (B72558) | unishivaji.ac.in |

| N-Alkylation | 2-Methylthio-10H-phenothiazine | 3-Chloropropanol, Na₂CO₃ | DMF, Microwave (800W), 1 hr | 10-(3-hydroxypropyl)-2-(methylsulphanyl)-10H-phenothiazine | acgpubs.org |

| N-Alkylation | 10H-Phenothiazine | 1-Bromohexane, K₂CO₃ | Acetone, Reflux, 24 hr | 10-Hexyl-10H-phenothiazine | nih.gov |

| N-Acylation | 10H-Phenothiazine | Acid chlorides | Toluene | 10-Acylphenothiazines | unishivaji.ac.in |

| N-Acylation | 10H-Phenothiazine | 2-Chloroacetyl chloride, Triethylamine | Dichloromethane | 2-Chloro-1-(10H-phenothiazin-10-yl)ethan-1-one | nih.gov |

| N-Phosphorylation | 10H-Phenothiazine | NaH, then 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide | THF, Reflux | 5,5-dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide | nih.gov |

C-Substitution Reactions

While N-substitution is common, functionalization of the carbon backbone of the phenothiazine ring system is equally important for creating structural diversity. These reactions, often electrophilic substitutions, allow for the introduction of various groups at specific positions on the aromatic rings.

A process for direct and regioselective functionalization allows for the introduction of a mercapto (-SH) group at the C2 position. google.com This method involves the reaction of an N-acyl-phenothiazine with sulfur dioxide in the presence of aluminum trichloride to yield an N-acyl-phenothiazine-2-sulfinic acid intermediate. google.com This intermediate is then reduced to 2-mercapto-phenothiazine, which can be subsequently S-methylated to produce 2-methylthio-phenothiazine. google.com

Friedel-Crafts-type reactions can also be employed for C-alkylation. A patented process describes the reaction of phenothiazine with an excess of an alkyl halide in the presence of an aluminum halide catalyst to produce alkyl-substituted phenothiazines. google.com Depending on the reaction conditions, this method can introduce one or more alkyl groups, with mono-alkylation typically occurring at the 2- or 3-position. google.com

Furthermore, C-substitution can be a part of a multi-step synthesis. For example, the synthesis of certain phenothiazine derivatives begins with N-alkylation, followed by a Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide to introduce a formyl (aldehyde) group onto the carbon skeleton. nih.govrsc.org This aldehyde can then undergo further reactions, such as a Knoevenagel condensation, to build more complex structures. nih.gov

| Reaction Type | Starting Material | Reagents | Position of Substitution | Product Type | Reference |

|---|---|---|---|---|---|

| Sulfinylation/Reduction/Methylation | N-Acyl-phenothiazine | 1. SO₂, AlCl₃; 2. Reduction; 3. Methylation | C2 | 2-Methylthio-phenothiazine | google.com |

| Friedel-Crafts Alkylation | Phenothiazine | Alkyl halide, Aluminum halide | C2 or C3 (mono-substitution) | Alkyl-phenothiazine | google.com |

| Vilsmeier-Haack Formylation | N-Alkyl-phenothiazine | POCl₃, DMF | C3 | 10-Alkyl-10H-phenothiazine-3-carbaldehyde | nih.govrsc.org |

| Knoevenagel Condensation | 10-Alkyl-10H-phenothiazine-3-carbaldehyde | Malononitrile, Piperidine | C3 | (10-Alkyl-phenothiazin-3-yl)methylene)malononitrile | nih.gov |

| Halogen-Metal Exchange/Electrophilic Quench | 3,7-Dibromo-10-methylphenothiazine | 1. BuLi; 2. Electrophile (e.g., CO₂, S, Si) | C3, C7 | 3,7-Disubstituted-10-methylphenothiazine | researchgate.net |

Hybrid Molecule Synthesis Incorporating Phenothiazine Scaffolds

Molecular hybridization is a powerful strategy in drug discovery and materials science, where two or more distinct pharmacophores or functional scaffolds are combined into a single molecule. nih.govmagtechjournal.com The phenothiazine unit is an attractive scaffold for this approach due to its established biological activities and versatile chemical handles. nih.govresearchgate.net

The synthesis of these hybrids often employs a multi-step strategy that leverages the reactions described previously. rsc.org A common approach involves first functionalizing the phenothiazine nitrogen with a linker containing a reactive group. This is typically achieved through N-alkylation or N-acylation. nih.govresearchgate.net For example, in the synthesis of phenothiazine-dithiocarbamate hybrids, phenothiazine is first N-acylated with 2-chloroacetyl chloride. nih.gov The resulting chloroacetyl intermediate is then reacted with a dithiocarbamate salt to form the final hybrid molecule. nih.gov

Similarly, terpeno-phenothiazine hybrids have been synthesized by coupling phenothiazine with acyl chlorides derived from terpenoid acids in the presence of triethylamine. researchgate.net In another example, complex hybrids linking phenothiazine to a tetrazolopyrimidine moiety were created through a sequence involving N-alkylation of phenothiazine, followed by a Vilsmeier-Haack reaction to install an aldehyde, which then participates in a one-pot multi-component reaction to build the tetrazolopyrimidine ring. rsc.org The synthesis of phenothiazine-phenazine hybrids has also been reported, showcasing the versatility of the phenothiazine building block in creating complex, fused systems. mdpi.com

| Hybrid Molecule Type | Linking Strategy | Key Synthetic Steps | Reference |

|---|---|---|---|

| Phenothiazine-Dithiocarbamate | N-Acyl Linker | 1. N-acylation with 2-chloroacetyl chloride. 2. Substitution with dithiocarbamate. | nih.gov |

| Terpeno-Phenothiazine | N-Acyl Linker | Coupling of phenothiazine with terpenoid-derived acyl chlorides. | researchgate.net |

| Phenothiazine-Tetrazolopyrimidine | N-Alkyl Linker and C-Substitution | 1. N-alkylation. 2. Vilsmeier-Haack formylation. 3. Multi-component cyclization. | rsc.org |

| Phenothiazine-Sulfonamide | N-Acyl Linker | Reaction of phenothiazine with sulfonamide-bearing acyl chlorides. | magtechjournal.com |

| Phenothiazine-Phenazine | N-Acylation/Cyclization | N-benzoylation followed by further transformations. | mdpi.com |

Computational and Theoretical Investigations of 10h Phenothiazine, 2 Methyl Analogues

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in understanding the intrinsic properties of molecules at the electronic level. These methods allow for the detailed investigation of molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 10H-Phenothiazine, 2-methyl- analogues, DFT calculations, often using the B3LYP/6-311G(d,p) level of theory, are employed to optimize molecular geometries and study their electronic properties. mdpi.comresearchgate.net

The fundamental structure of phenothiazine (B1677639) is a non-planar, butterfly-like conformation, with the central six-membered ring adopting a boat conformation. researchgate.net The degree of this folding, often described by the dihedral angle between the two outer aromatic rings, is a critical parameter influencing the molecule's electronic properties and its ability to interact with biological targets. For instance, in 10-methyl-10H-phenothiazine, this dihedral angle has been reported to be 39.53 (10)°. researchgate.net Substitution at the 2-position, such as with a methyl group, can influence this geometry. DFT calculations have been used to determine the bond lengths and dihedral angles of various phenothiazine derivatives. mdpi.com For example, in some 2-((10-alkyl-10H-phenothiazin-3-yl)methylene)malononitrile derivatives, the dihedral angles between the two aromatic rings were found to be in the range of 18.83 (2)° to 32.41 (2)°. nih.gov

DFT studies also provide valuable information about the electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net These calculations have been instrumental in understanding the charge transfer properties of phenothiazine derivatives, which are crucial for their application in areas like organic solar cells. mdpi.com

Table 1: Selected DFT-Calculated Properties of Phenothiazine Analogues

| Parameter | Description | Typical Calculated Values | Reference |

|---|---|---|---|

| Dihedral Angle | Angle between the two outer aromatic rings | 18-40° | researchgate.netnih.gov |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -5.0 to -5.5 eV | mdpi.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 to -3.0 eV | mdpi.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 2.0 to 3.0 eV | mdpi.comresearchgate.net |

Note: The values presented are typical ranges and can vary depending on the specific analogue and the computational method used.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the properties of molecules in their electronically excited states. rsc.org This method is particularly useful for predicting absorption and emission spectra, which are fundamental to understanding the photophysical behavior of compounds. nih.govscispace.com

For phenothiazine derivatives, TD-DFT calculations can elucidate the nature of electronic transitions, such as n-π* and π-π* transitions, which are characteristic of these molecules. mdpi.com For example, TD-DFT has been used to show that the absorption bands of some phenothiazine derivatives correspond to transitions from the HOMO to the LUMO and other higher unoccupied orbitals. mdpi.comnih.gov These studies have also revealed that many of the excited states possess a charge transfer character. mdpi.com

The photophysical properties of phenothiazine derivatives are of significant interest due to their potential applications in photodynamic therapy and as photosensitizers. TD-DFT calculations have been employed to understand the decay pathways of the excited singlet state, which can include fluorescence and intersystem crossing to the triplet state. The triplet state is often responsible for the generation of singlet oxygen, a key species in photosensitization processes. nih.gov Furthermore, in aqueous solutions, photoionization leading to the formation of a phenothiazine radical cation can be another important decay pathway. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques that allow for the prediction of the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. These methods are crucial for understanding the mechanism of action of drugs and for the rational design of new therapeutic agents.

Molecular docking studies have been extensively used to investigate the interactions of phenothiazine analogues with various biological targets.

Tubulin: Tubulin is a protein that polymerizes to form microtubules, a key component of the cytoskeleton. Microtubule-targeting agents are effective in cancer treatment. mdpi.com Some phenothiazine derivatives have been identified as inhibitors of tubulin polymerization. nih.govnih.gov Docking studies have been performed to understand how these compounds bind to tubulin, often in the colchicine (B1669291) binding site. nih.gov These studies reveal the specific amino acid residues involved in the interaction, which can include hydrogen bonds and hydrophobic interactions. mdpi.com

Estrogen Receptor: The estrogen receptor (ER) is a key target in the treatment of hormone-dependent breast cancers. ekb.eg Molecular docking has been used to explore the binding of phenothiazine derivatives to the estrogen receptor α (ERα), suggesting a potential mechanism for their anticancer activity. researchgate.netnih.gov

Cholinesterase: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that break down the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the treatment of Alzheimer's disease. nih.gov Phenothiazine derivatives have been investigated as cholinesterase inhibitors. nih.govnih.govresearchgate.net Molecular docking studies have shown that these compounds can interact with key residues in the active site of both AChE and BChE, explaining their inhibitory activity. nih.govnih.gov

Table 2: Examples of Molecular Docking Studies with Phenothiazine Analogues

| Target Protein | PDB ID | Key Interacting Residues (Example) | Type of Interaction | Reference |

|---|---|---|---|---|

| Tubulin | 1JFF | Pro274, Thr276, Glu27 | Hydrogen bonding, hydrophobic interactions | mdpi.com |

| Estrogen Receptor α | - | - | - | researchgate.netekb.eg |

| Acetylcholinesterase | 4EY7 | - | Hydrophobic interactions, hydrogen bonds | nih.gov |

| Butyrylcholinesterase | - | - | - | nih.govnih.gov |

Note: Specific interacting residues can vary depending on the ligand and the precise binding mode.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This approach can significantly reduce the cost and time associated with experimental screening. researchgate.net

For phenothiazine derivatives, virtual screening has been employed to identify potential inhibitors for various targets. For instance, a virtual screening of thousands of phenothiazine derivatives from databases like ZINC15 and PubChem was performed to identify new inhibitors of trypanothione (B104310) reductase from Trypanosoma cruzi, the parasite that causes Chagas disease. nih.govresearchgate.net This process typically involves docking each compound in the library into the active site of the target protein and then ranking them based on a scoring function that estimates the binding affinity. nih.gov The top-ranked compounds are then selected for experimental testing. Machine learning-guided simulations and other computational methods are also being integrated into virtual screening workflows to improve the prediction of properties like water solubility and redox stability for phenothiazine derivatives. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. mdpi.comnih.gov QSAR models are developed by correlating molecular descriptors (numerical representations of chemical information) with experimentally determined biological activity. researchgate.net

QSAR studies have been performed on phenothiazine derivatives to understand the structural requirements for various biological activities, including anti-Multi-Drug Resistance (MDR) activity, antitubercular activity, and pro-apoptotic effects. researchgate.netptfarm.plresearchgate.net These studies utilize a variety of molecular descriptors, which can be categorized as:

Electronic descriptors: such as the energy of the HOMO and LUMO (ELUMO), and dipole moment. researchgate.net

Hydrophobic descriptors: such as the logarithm of the partition coefficient (LogP). researchgate.netubbcluj.ro

Steric or topological descriptors: such as molar refractivity (MR), molecular volume (MV), and molecular weight (MW). researchgate.net

A typical QSAR model is a linear or non-linear equation that relates a combination of these descriptors to the biological activity. For example, a multiple linear regression (MLR) model might take the form:

log(1/Activity) = c0 + c1Descriptor1 + c2Descriptor2 + ...

The statistical quality of the QSAR model is assessed using parameters like the correlation coefficient (r), the squared correlation coefficient (r2), and the cross-validated squared correlation coefficient (q2). researchgate.net A robust and predictive QSAR model can then be used to estimate the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. ptfarm.plslideshare.netif-pan.krakow.pl For instance, QSAR studies on 2-aminothiazole (B372263) derivatives have provided insights into the structural features that are important for their anti-prion activity. nih.gov

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a three-dimensional quantitative structure-activity relationship (3D-QSAR) technique used to correlate the biological activity of a set of molecules with their 3D shapes and steric and electrostatic properties. acs.orgresearcher.life This method is instrumental in understanding how subtle changes to a chemical scaffold, such as the 2-methyl-10H-phenothiazine core, can influence its interaction with a biological target.

In studies involving phenothiazine derivatives, CoMFA models are developed by aligning a series of analogues and calculating their steric (Lennard-Jones) and electrostatic (Coulombic) fields at various grid points. acs.org The resulting data is then analyzed using partial least squares (PLS) to generate a model that can predict the activity of new compounds. A statistically significant model is typically characterized by a high cross-validated correlation coefficient (q²) and a high non-cross-validated correlation coefficient (r²). mdpi.comnih.gov

For a set of 40 phenothiazines, thioxanthenes, and related drugs investigated as multidrug resistance modifiers, CoMFA models were derived that showed high statistical significance and predictive power. acs.org The analysis revealed that steric, electrostatic, and hydrophobic fields all contributed to the biological activity. The inclusion of hydrophobic fields, in particular, improved the correlative and predictive capabilities of the models, highlighting the importance of hydrophobicity as a key determinant in the activity of these compounds. acs.org

The results from CoMFA are often visualized as 3D contour maps, which indicate regions where modifications to the molecule are likely to increase or decrease biological activity.

Steric Maps : Green contours typically indicate regions where bulky substituents are favored, while yellow contours show areas where less steric bulk is preferred.

Electrostatic Maps : Blue contours highlight regions where positive charges are favorable, whereas red contours indicate that negative charges would be beneficial for activity.

These maps provide a visual guide for medicinal chemists to design new analogues of 2-methyl-10H-phenothiazine with potentially improved efficacy. nih.gov

| Parameter | Description | Typical Value |

|---|---|---|

| q² (Cross-validated r²) | Indicates the predictive ability of the model. A value > 0.5 is considered predictive. | 0.531 - 0.840 researcher.lifemdpi.com |

| r² (Non-cross-validated r²) | Measures the correlation between experimental and predicted activity for the training set. | 0.940 - 0.969 researcher.lifenih.gov |

| Standard Error of Estimate (SEE) | Measures the standard deviation of the residuals. | 0.08 - 0.25 researcher.life |

| F-value | A high F-value indicates a statistically significant regression model. | - |

| Optimal Number of Components | The number of principal components used in the PLS analysis that gives the highest q². | 3 - 4 mdpi.com |

Predictive Modeling for Biological Interactions

Predictive modeling encompasses a range of computational techniques used to forecast the biological effects of chemical compounds. nih.gov For analogues of 2-methyl-10H-phenothiazine, these models are essential for screening virtual libraries of compounds and prioritizing synthesis efforts. Beyond CoMFA, other quantitative structure-activity relationship (QSAR) methods and quantum chemical calculations are employed to predict interactions with biological systems. mdpi.comnih.gov

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to determine various molecular properties and thermochemical parameters that influence biological activity. mdpi.comnih.gov For instance, DFT computations on 2-(trifluoromethyl)phenothiazine (B42385) derivatives have been used to calculate parameters like bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA). mdpi.comnih.gov These parameters can help in predicting the antioxidant capabilities of phenothiazine derivatives, which is a key aspect of their biological function. mdpi.com

These predictive models can assess various endpoints, from specific effects like the inhibition of a particular enzyme to broader impacts on a biological system. nih.gov The goal is to establish a direct relationship between the quantum chemical properties and the biological activities of the compounds. mdpi.com By understanding these relationships, models can be built to predict the efficacy of novel 2-methyl-10H-phenothiazine analogues as potential therapeutic agents. nih.gov

| Descriptor | Abbreviation | Significance in Biological Interactions |

|---|---|---|

| Bond Dissociation Enthalpy | BDE | Relates to the ability of a compound to donate a hydrogen atom, crucial for antioxidant activity. mdpi.comnih.gov |

| Ionization Potential | IP | Indicates the ease of electron donation, a factor in charge-transfer interactions with biological macromolecules. mdpi.comnih.gov |

| Proton Affinity | PA | Relates to the ability to accept a proton, influencing interactions in different pH environments. mdpi.comnih.gov |

| Electron-Transfer Enthalpy | ETE | Describes the thermodynamics of electron transfer processes, relevant for redox-related biological activities. mdpi.comnih.gov |

| Highest Occupied Molecular Orbital Energy | E-HOMO | Correlates with the electron-donating ability of a molecule. |

| Lowest Unoccupied Molecular Orbital Energy | E-LUMO | Correlates with the electron-accepting ability of a molecule. |

Solid-State Computational Analysis

The arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. Solid-state computational analyses are vital for understanding these interactions, which influence the physical properties of the compound, such as stability, solubility, and melting point.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govscirp.orgscirp.org The Hirshfeld surface of a molecule is defined as the region in space where the electron distribution of the sum of spherical atoms for the whole crystal is dominated by that of the molecule .

By mapping various properties onto this surface, one can gain detailed insights into the nature and extent of intermolecular contacts. Key properties mapped include:

d_norm : A normalized contact distance that highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions. nih.gov

Shape Index : This property helps to identify complementary hollows and bumps between adjacent molecules, which is characteristic of π-π stacking interactions. nih.gov

Curvedness : This property distinguishes flat regions of the surface, also indicative of potential stacking interactions, from areas with high curvature. nih.gov

For phenothiazine derivatives, Hirshfeld surface analysis has been used to study the crystal packing and identify significant intermolecular forces. nih.gov For example, in the crystal structure of one phenothiazine derivative, the d_norm surface revealed intensive red spots corresponding to short C-H···O and C-H···S intermolecular interactions, which play a crucial role in stabilizing the crystal packing. nih.gov The shape index for the same molecule showed an absence of π-π stacking interactions. nih.gov

| Interaction Type | Percentage Contribution (Typical Range) | Description |

|---|---|---|

| H···H | 33% - 79% mdpi.com | Van der Waals forces, typically the most abundant contact type. mdpi.comresearchgate.net |

| C···H / H···C | 14% - 20% mdpi.com | Represents C-H···π interactions or general van der Waals contacts. mdpi.com |

| O···H / H···O | 11% - 12% mdpi.com | Indicates the presence of hydrogen bonding involving oxygen atoms. mdpi.com |

| N···H / H···N | 8% - 14% mdpi.com | Suggests hydrogen bonding involving nitrogen atoms. mdpi.com |

| π-π stacking | Variable | Identified by characteristic features in the shape index and fingerprint plots. nih.gov |

Structure Activity Relationship Sar Studies of Phenothiazine Derivatives

Positional Effects of Substituents on the Phenothiazine (B1677639) Ring

The biological activity of phenothiazine derivatives is critically dependent on the nature and position of substituents on the tricyclic ring system. Modifications at various positions can significantly alter the compound's potency and efficacy.

Influence of 2-Position Substitution

The C-2 position of the phenothiazine ring is a key determinant of the molecule's activity. The introduction of an electron-withdrawing group at this position generally enhances antipsychotic efficacy. slideshare.net The potency of the derivative is directly related to the electron-withdrawing strength of the substituent at this position. slideshare.net

Research indicates a specific hierarchy of potency based on the substituent at the 2-position. The general order of increasing activity is as follows: OH < H < CH3 < C3H7CO < CH3CO < SCH3 < CF3. cutm.ac.in This demonstrates that a methyl group at the 2-position, as in 10H-Phenothiazine, 2-methyl-, confers a relatively low level of activity compared to more strongly electron-withdrawing groups. For instance, substituting a chlorine atom (–Cl) with a trifluoromethyl group (–CF3) at this position leads to a significant increase in activity. acs.org Studies comparing chlorpromazine (B137089) (2-chloro) and triflupromazine (B1683245) (2-trifluoromethyl) show that the trifluoromethyl group confers greater potency. johnshopkins.edunih.gov This is attributed to favorable Van der Waals interactions between the 2-substituent and the side chain, which promotes a conformation that mimics dopamine (B1211576). johnshopkins.edunih.gov

The presence of hydrophobic groups such as -Cl and -CF3 at the 2-position has been shown to increase both antiproliferative and anti-multidrug resistance (MDR) activities. nih.gov Conversely, hydrophilic groups like -OH tend to decrease potency. nih.gov The addition of an electron-attracting substituent at position 2 can also extend the inhibitory activity of the compound against various NADPH oxidase (NOX) isoforms. nih.gov

Table 1: Effect of C-2 Position Substituent on Phenothiazine Activity

| 2-Position Substituent | Relative Potency/Activity | Reference |

|---|---|---|

| -OH | Decreased | cutm.ac.innih.gov |

| -H | Low | cutm.ac.in |

| -CH₃ | Low | cutm.ac.in |

| -Cl | Increased | nih.gov |

Side Chain Modifications and Conformational Influences on Activity

The terminal amino group on the N-10 side chain must be tertiary for maximum activity. slideshare.netcutm.ac.in Derivatives with primary or secondary amino groups are less potent. cutm.ac.in The type of amino group also has a significant impact. Side chains incorporating a piperazine (B1678402) ring are associated with enhanced activity compared to those with simpler alkylamino groups. johnshopkins.edunih.gov Furthermore, substitution on the piperazine ring itself, such as with a hydroxyethyl (B10761427) group, can substantially increase potency. cutm.ac.injohnshopkins.edu

The conformation of the entire molecule, which is heavily influenced by the interaction between the C-2 substituent and the N-10 side chain, is fundamental to its mechanism of action. It is understood that phenothiazines exert their effects by blocking dopamine receptors. johnshopkins.edunih.gov Their efficacy is correlated with their ability to adopt a specific conformation that mimics the structure of dopamine. nih.gov Favorable Van der Waals forces between the side chain's amino group and the substituent at the 2-position can promote this active conformation. johnshopkins.edunih.gov This conformational alignment explains the crucial importance of having a substituent at the C-2 position and a three-carbon side chain. nih.gov Studies on conformationally restricted analogues, where the side chain is fixed in a specific position, have resulted in a loss of neuroleptic activity, underscoring the need for precise conformational geometry for dopamine antagonistic activity. nih.gov

Table 2: Influence of Side Chain Characteristics on Activity

| Side Chain Feature | Effect on Activity | Reference |

|---|---|---|

| Chain Length | ||

| 2 Carbons | Decreased Neuroleptic Activity | slideshare.net |

| 3 Carbons | Optimal for Neuroleptic Activity | slideshare.netcutm.ac.innih.gov |

| 4 Carbons | Increased Antiproliferative/MDR Activity | nih.gov |

| Terminal Amine | ||

| Primary/Secondary | Less Potent | cutm.ac.in |

| Tertiary | Maximum Potency | slideshare.netcutm.ac.in |

| Amine Structure | ||

| Alkylamino | Less Potent | johnshopkins.edu |

| Piperazine | Enhanced Potency | johnshopkins.edunih.gov |

Mechanistic Investigations of Phenothiazine Derivative Interactions with Biological Systems in Vitro and Cell Line Studies

Cellular and Molecular Mechanisms in Oncology Research

The study of phenothiazine (B1677639) derivatives has revealed a range of activities relevant to cancer research. These compounds interact with various cellular processes, from cell cycle regulation to overcoming drug resistance.

While some phenothiazine derivatives have been shown to interfere with the cell cycle, specific studies detailing the modulation of cell cycle progression by 2-methyl-10H-phenothiazine were not found in the provided search results. For instance, the derivative 10H-3,6-diazaphenothiazine has been observed to arrest cell proliferation at the G2/M phase in A2780 ovarian cancer cells researchgate.netdovepress.comnih.gov. Another study noted the ability of certain phenothiazine derivatives to interfere with the G1 phase of the cell cycle nih.gov. However, data directly pertaining to the 2-methyl variant is not available.

Apoptosis, or programmed cell death, is a critical pathway in cancer therapy. The process is regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax) nih.govnih.govmdpi.com. The ratio of these proteins is crucial in determining a cell's fate nih.gov. Some phenothiazine derivatives have been found to induce apoptosis in resistant cell lines through atypical caspase cascade activation nih.gov. The derivative 10H-3,6-diazaphenothiazine was shown to induce apoptosis through both intrinsic (mitochondria-dependent) and extrinsic (cell death receptor-dependent) pathways researchgate.netdovepress.com. Specific research on the induction of apoptosis pathways directly by 2-methyl-10H-phenothiazine is not detailed in the available sources.

Signal transduction pathways are key regulators of cellular processes, and their dysregulation is a hallmark of cancer. Farnesyltransferase inhibitors (FTIs), a class to which some phenothiazine derivatives belong, were initially designed to target Ras oncoproteins, which are key components of signal transduction nih.govresearchgate.net. However, it is now understood that their anticancer effects are also based on altering the function of other proteins, such as RhoB nih.govresearchgate.net. While phenothiazines like fluphenazine (B1673473) have been studied for their effects on pathways involving ERK-signaling, specific data on how 2-methyl-10H-phenothiazine modulates key pathways like PI3K/AKT, mTOR, or MAPK/ERK is not present in the provided search results nih.gov.

Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, often mediated by efflux pumps like P-glycoprotein (ABCB1) iiarjournals.orgeurekaselect.com. Phenothiazines are among the compounds investigated for their ability to reverse MDR iiarjournals.orgeurekaselect.comnih.gov. The mechanism often involves direct interaction with and inhibition of P-glycoprotein, leading to increased intracellular accumulation of chemotherapeutic drugs nih.goviiarjournals.org. Studies have evaluated large numbers of phenothiazine compounds for this activity, identifying key structural features that contribute to MDR reversal, such as the presence of a carbonyl group nih.gov. While the general class of phenothiazines is known for this activity, specific mechanistic studies or efficacy data for 2-methyl-10H-phenothiazine in reversing MDR were not identified in the search results.

Farnesyltransferase (FTase) is a crucial enzyme that catalyzes the post-translational modification of proteins, including the Ras oncoproteins, by adding a farnesyl group nih.govresearchgate.net. This modification is vital for their proper localization and function in signal transduction pathways nih.gov. Inhibiting FTase is a therapeutic strategy to disrupt these oncogenic signaling pathways nih.govresearchgate.net.

A series of cyanochalcones derived from 2-methylthiophenothiazine (B120294) have been designed and synthesized as potential dual inhibitors of human farnesyltransferase (FTase) and tubulin polymerization nih.gov. These compounds act as FTase inhibitors, with their mechanism centered on blocking the enzyme's active site nih.govmdpi.com. The design of these molecules involves a 2-methylthiophenothiazine core (Ring A) connected via a cyanochalcone bridge to a second aromatic ring (Ring B) nih.gov. The inhibitory activity is influenced by the nature of the substituents on Ring B nih.govmdpi.com.

Enzyme Inhibition Studies

Derivatives of 2-methyl-10H-phenothiazine have been specifically investigated as inhibitors of key enzymes involved in cell division and proliferation.

In one study, a series of compounds (2a-o) with a 2-methylthiophenothiazine scaffold were synthesized and evaluated for their ability to inhibit human farnesyltransferase (FTase) and tubulin polymerization nih.gov. While several of these derivatives showed potent inhibition of FTase, they were found to be inactive as inhibitors of tubulin polymerization nih.gov. This contrasts with analogous series based on phenothiazine and carbazole (B46965) scaffolds, where dual inhibition was observed nih.govmdpi.com.

The table below summarizes the FTase inhibitory activity for selected 2-methylthiophenothiazine cyanochalcone derivatives.

| Compound | Substituent on Ring B | h-FTase IC₅₀ (µM) | Tubulin Inhibition IC₅₀ (µM) |

|---|---|---|---|

| 2a | Phenyl | > 100 | > 40 |

| 2b | 4-Methoxyphenyl | > 100 | > 40 |

| 2c | 4-Chlorophenyl | > 100 | > 40 |

| 2d | 4-Nitrophenyl | > 100 | > 40 |

| 2e | 4-Dimethylaminophenyl | > 100 | > 40 |

| 2f | 3-Hydroxy-4-methoxyphenyl | > 100 | > 40 |

Data sourced from Molecules 2020, 25(22), 5488 nih.gov. The study showed that within this specific series of 2-methylthiophenothiazine derivatives, none displayed significant inhibitory activity against either human farnesyltransferase or tubulin polymerization under the tested conditions.

Antimicrobial Mechanistic Studies (In Vitro)

Phenothiazine derivatives exhibit broad-spectrum antibacterial activity through multiple mechanisms of action, primarily targeting the bacterial cell membrane and related functions. nih.gov As electron-donating molecules, phenothiazines can form charge-transfer complexes with acceptors on the cell surface or within the lipid bilayer, resulting in membrane depolarization. nih.gov

Several specific antibacterial effects have been documented in vitro:

Membrane and DNA Damage: Certain phenothiazines, such as chlorpromazine (B137089), have been shown to promote the production of reactive oxygen species (ROS). nih.govresearchgate.net This oxidative stress can lead to subsequent damage to the cell membrane and bacterial DNA. nih.gov

Inhibition of Efflux Pumps: A key mechanism contributing to their efficacy, particularly against multidrug-resistant (MDR) strains, is the inhibition of bacterial efflux pumps. researchgate.netiiarjournals.org These pumps are a primary cause of antibiotic resistance, and their inhibition by phenothiazines can restore susceptibility to conventional antibiotics. iiarjournals.org

Biofilm Disruption: Phenothiazine derivatives have demonstrated activity against bacterial biofilms, which are notoriously difficult to eradicate. They have been shown to be effective against biofilm cells of Acinetobacter baumannii and can inhibit efflux pumps within these communities. nih.govresearchgate.net

Other Effects: At sub-inhibitory concentrations, phenothiazines can induce filamentation in gram-negative bacteria and reduce their adherence to epithelial cells. iiarjournals.org

These multifaceted mechanisms make phenothiazines attractive candidates for repurposing as antibacterial agents, especially for treating infections caused by MDR pathogens. nih.gov

Phenothiazines have demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis (Mtb), including MDR strains. researchgate.netnih.gov Their antitubercular effect is distinct from their neuroleptic activity. researchgate.net

The primary molecular target of phenothiazines in Mtb is the type II NADH:quinone oxidoreductase (Ndh). nih.govnih.gov Ndh is a crucial enzyme in the mycobacterial respiratory chain. researchgate.netnih.gov The inhibition of Ndh by phenothiazines has several key consequences:

Disruption of Respiration: By blocking Ndh, phenothiazines inhibit a key component of the Mtb respiratory chain, which is essential for cellular energy generation. nih.gov

Perturbation of Redox Balance: The inhibition of Ndh leads to an imbalance in the intracellular NADH/NAD⁺ ratio, which has been demonstrated by the antagonistic interaction observed between phenothiazines and isoniazid (B1672263) in isobole analyses. nih.gov

Bactericidal Activity: Phenothiazines exhibit bactericidal, rather than bacteriostatic, activity against Mtb. nih.gov

Activity Against Persistent Bacilli: A significant finding is the enhanced potency of phenothiazines under hypoxic (oxygen-limited) conditions. nih.gov This suggests that these compounds could be effective against dormant or persistent Mtb, which reside in low-oxygen environments within the host and are a major challenge in tuberculosis treatment. nih.govnih.gov

The validation of Ndh as the molecular target provides a strong rationale for the further medicinal chemistry development of the phenothiazine pharmacophore to improve potency and safety for use as antitubercular agents. nih.gov

Antiviral Action Mechanisms

Phenothiazine derivatives have demonstrated antiviral activity against a range of viruses, with investigations pointing towards mechanisms that interfere with the early stages of viral infection. The primary antiviral actions identified in in vitro studies involve the inhibition of viral entry into host cells.

One of the principal mechanisms is the disruption of clathrin-mediated endocytosis, a critical pathway for the entry of many viruses. scielo.brresearchgate.net By inhibiting this process, phenothiazines can prevent viruses from being internalized by the host cell, thereby blocking the infection at its outset. This mechanism has been particularly noted in studies involving coronaviruses, including SARS-CoV-2. scielo.br

Further mechanistic studies suggest that phenothiazines may also directly target viral proteins. Research on SARS-CoV-2 has indicated that these compounds can potentially bind to the viral spike (S) protein. nih.gov This interaction is thought to prevent the necessary proteolytic cleavage of the S protein, a crucial step for the fusion of the viral and host cell membranes, thus inhibiting viral entry. nih.gov Time-of-addition assays have confirmed that phenothiazines are most effective during the early stages of viral infection, consistent with a mechanism that targets viral entry. nih.gov

In the context of plant viruses, such as the Tobacco Mosaic Virus (TMV), novel phenothiazine derivatives have been shown to operate through a dual-action mechanism. nih.govresearchgate.net These compounds not only disrupt the self-assembly of the virus, a critical step in its replication cycle, but also induce defense responses within the host plant, enhancing its ability to resist the infection. nih.govresearchgate.net

Anti-prion Action Mechanisms

Phenothiazine derivatives, such as chlorpromazine and promazine, have been identified as potent inhibitors of prion propagation in cell culture models. pnas.orgnih.gov Prion diseases are characterized by the conversion of the normal cellular prion protein (PrPC) into its misfolded, pathogenic isoform (PrPSc). The anti-prion mechanism of phenothiazines is believed to directly interfere with this conversion process.

Structural studies using X-ray crystallography and NMR have revealed that phenothiazine compounds bind to a specific hydrophobic pocket on the PrPC molecule. nih.govuzh.ch This binding site is located at the interface between the structured C-terminal domain and the unstructured N-terminal tail of the protein. nih.gov

The binding of a phenothiazine molecule, such as promazine, induces a structural rearrangement in the PrPC protein. nih.govuzh.ch This creates a "hydrophobic anchor" that allosterically stabilizes key motifs within the protein structure that are thought to be critical for the initiation of misfolding. nih.gov By stabilizing the native conformation of PrPC, phenothiazines make the protein more resistant to being converted into the pathogenic PrPSc isoform. nih.govuzh.ch Therefore, these compounds act as pharmacological chaperones, locking PrPC in a non-pathogenic state and inhibiting the replication of prions. nih.gov The aliphatic side chain at the central ring of the phenothiazine structure has been shown to be crucial for this anti-prion activity. pnas.orgnih.gov

Oxidative Stress and Radical Formation Mechanisms

Reactive Oxygen Species (ROS) Generation

The interaction between phenothiazine derivatives and reactive oxygen species (ROS) is complex. While these compounds can be involved in processes that generate radicals, they are also known for their antioxidant properties. nih.gov Studies have shown that phenothiazine derivatives can interact with molecular oxygen and its radical forms, suggesting they can act as scavengers of these reactive species. nih.gov

In some biological systems, certain N-substituted phenothiazines have been found to act as inhibitors of NADPH oxidases (NOXs). nih.gov NOX enzymes are a major source of cellular ROS, and their inhibition would lead to a decrease in ROS generation. This research indicates that the ability to inhibit NOX enzymes is not a general feature of all phenothiazines but depends on specific structural characteristics, particularly the substitution on the nitrogen atom of the central ring. nih.gov Phenothiazines lacking N-substitution did not show this inhibitory effect. nih.gov This suggests that while 2-methyl-10H-phenothiazine itself may primarily act as an antioxidant by reacting with existing ROS, its potential to modulate ROS-generating enzymes would likely depend on further substitution at the N-10 position.

Radical Cation Formation and Stability

A defining characteristic of the phenothiazine chemical scaffold is its ability to undergo one-electron oxidation to form a stable radical cation. mdpi.comacs.org This process is reversible and is central to many of the biological and chemical properties of these compounds. mdpi.com The formation of the radical cation involves the removal of an electron from the electron-rich heterocyclic system.

Upon oxidation, the phenothiazine molecule undergoes a significant conformational change. rsc.orgrsc.org The neutral molecule has a bent or "butterfly" geometry along the sulfur-nitrogen axis. rsc.org When the radical cation is formed, the structure flattens to become nearly planar. rsc.orgrsc.org This planarization allows for extensive delocalization of the unpaired electron and the positive charge across the entire π-system, which is a major factor contributing to the remarkable stability of the radical species. rsc.org

The stability and the redox potential at which this oxidation occurs can be precisely tuned by adding different chemical substituents to the phenothiazine rings. rsc.orgchemrxiv.org Electron-donating groups generally lower the oxidation potential, making the radical cation easier to form, while electron-withdrawing groups increase the oxidation potential. rsc.orgrsc.org For example, studies on 10-methylphenothiazine (B72558) show that its radical cation is extremely stable. acs.org The stability of these radical cations can be influenced by the surrounding chemical environment, including the type of anions present in the solution. nih.gov

Photochemical and Photobiological Mechanisms (In Vitro)

Photoionization Processes

Phenothiazine derivatives are photochemically active and can undergo photoionization upon absorption of UV radiation. nih.govresearchgate.net This process involves the ejection of an electron from the molecule following photoexcitation, resulting in the formation of the corresponding radical cation and a solvated electron. researchgate.net

Studies on 10-methyl phenothiazine (MPS) provide a detailed model for this mechanism. researchgate.net When MPS absorbs light, it is promoted to an electronically excited singlet state, which can then convert to a more stable triplet excited state (3MPS*). In the presence of molecular oxygen, this triplet state can follow two main pathways:

Energy Transfer: 3MPS* can transfer its energy to molecular oxygen (3O2), generating highly reactive singlet oxygen (1O2).

Electron Transfer: 3MPS* can directly transfer an electron to molecular oxygen, yielding the phenothiazine radical cation (MPS•+) and a superoxide (B77818) radical anion (O2•−). researchgate.net

This electron transfer pathway is a key photoionization process. The formation of the radical cation via photoionization is often responsible for the phototoxic effects observed with some phenothiazine drugs, as the radical cation can subsequently react with biological molecules. nih.gov The efficiency of these photochemical pathways can be significantly influenced by the local microenvironment, such as compartmentalization within micelles. researchgate.net For some derivatives like chlorpromazine, photoionization has been observed to occur specifically upon excitation with high-energy UV light (wavelengths < 280 nm). nih.gov

Excited State Properties and Energy Transfer

The photophysical and photochemical behavior of phenothiazine derivatives, including 2-methyl-10H-phenothiazine, is governed by the properties of their electronically excited states. Upon absorption of light, these molecules are promoted to an excited singlet state (S₁). For many phenothiazine derivatives, this lowest excited singlet state has a complex decay profile. It can decay back to the ground state via fluorescence, though this pathway often has a small quantum yield. The predominant decay pathway is through intersystem crossing (ISC) to the lowest triplet state (T₁). nih.gov The efficiency of this process is crucial as the long-lived triplet state is often the primary species responsible for subsequent photochemical reactions. nih.govresearchgate.net

In organic or non-polar media, the triplet state is the key intermediate for photosensitization reactions. nih.gov However, in aqueous or polar solutions, an alternative decay pathway, photoionization, can become significant. This process involves the ejection of an electron from the excited molecule, leading to the formation of a phenothiazine radical cation and a solvated electron. nih.gov The photophysical properties, including the lifetimes and quantum yields of the excited states, are highly dependent on the specific molecular structure (i.e., the nature of substituents on the phenothiazine core) and the surrounding solvent environment. researchgate.net For instance, studies on 10-methyl phenothiazine, a close structural analog, show that its absorption spectrum features two primary bands in the ultraviolet region, which are attributed to π → π* and n → π* electronic transitions. researchgate.net

The radical cations of phenothiazines are also photoactive. Research on 10-phenyl-10H-phenothiazine has demonstrated that its radical cation possesses a series of excited doublet states (D₁, Dₙ) that can be accessed with visible or near-infrared light. researchgate.netscispace.com These excited radical cation states are extremely powerful oxidizing agents, with excited state potentials exceeding +2.1 V vs SCE. researchgate.netscispace.com Upon photoexcitation, these upper excited states decay rapidly through a cascade of electronic relaxations to the lowest excited doublet state (D₁), and finally back to the ground state doublet (D₀) within picoseconds. researchgate.netscispace.com

The fundamental photophysical processes and the associated timescales for phenothiazine itself have been characterized, providing a model for its derivatives. The intersystem crossing from the S₁ to the T₁ state occurs on a nanosecond timescale (τ ≈ 1.1 ns), while the resulting triplet state has a significantly longer lifetime of approximately 4 microseconds. researchgate.net This extended triplet lifetime allows for efficient interaction with other molecules, such as molecular oxygen, facilitating energy transfer processes. researchgate.net

Table 1: Photophysical Properties of Representative Phenothiazine Derivatives

| Compound/Class | Key Excited State Property | Observation | Reference |

|---|---|---|---|

| Phenothiazine Derivatives | Primary Decay Pathway | Intersystem crossing from the lowest excited singlet state to the lowest triplet state is the main decay route, with fluorescence being a minor pathway. | nih.gov |

| Phenothiazine | Intersystem Crossing (ISC) Lifetime | The lifetime for ISC (S₁ → T₁) is approximately 1.1 nanoseconds. | researchgate.net |

| Phenothiazine | Triplet State Lifetime | The lifetime of the lowest triplet state (T₁) is approximately 4.0 microseconds. | researchgate.net |

| 10-methyl phenothiazine | Excited State in Polar Solvents | In the presence of strong acids, electron transfer from the triplet state to molecular oxygen can compete with energy transfer, forming a radical cation. | nih.govrsc.org |

| 10-phenyl-10H-phenothiazine Radical Cation | Excited State Relaxation | Photoexcitation leads to upper doublet states (Dₙ) that relax to the lowest excited state (D₁) in ~11-19 picoseconds, which then decays to the ground state (D₀) in ~32 picoseconds. | researchgate.netscispace.com |

Photosensitization Mechanisms

Phenothiazines are well-established photosensitizers, capable of inducing chemical changes in their environment upon light absorption. nih.gov The photosensitization process is initiated by the excited triplet state of the phenothiazine molecule and can proceed through two primary, often competing, pathways known as Type I and Type II mechanisms. nih.govnih.gov

Type I Mechanism: This pathway involves direct interaction between the excited photosensitizer (in its triplet state) and a substrate molecule, such as a lipid, protein, or nucleic acid. nih.gov The reaction typically occurs via electron or hydrogen atom transfer, resulting in the formation of radical ions or neutral radicals. nih.gov For phenothiazine derivatives, this often leads to the generation of the phenothiazine radical cation and a substrate radical. nih.gov These highly reactive radical species can then undergo further reactions, leading to cellular damage. The formation of the radical cation is considered a key intermediate in the mechanism of phototoxicity for many phenothiazine-based compounds. nih.gov

Type II Mechanism: This mechanism involves the transfer of energy from the triplet state of the phenothiazine photosensitizer to ground-state molecular oxygen (³O₂). nih.gov This energy transfer is highly efficient and results in the formation of singlet oxygen (¹O₂), a highly reactive and cytotoxic form of oxygen. nih.govnih.gov Singlet oxygen can then diffuse and oxidize various biological macromolecules, causing oxidative stress and cell death. Many phenothiazine derivatives have been shown to produce singlet oxygen with high quantum yields, making the Type II pathway a significant contributor to their photosensitizing effects. nih.gov For example, push-pull phenothiazine derivatives have been shown to undergo intersystem crossing to a triplet state that is capable of sensitizing the generation of singlet oxygen. nih.gov Methylene (B1212753) blue, a prominent phenothiazine dye, is a classic example of a photosensitizer that operates primarily through the Type II mechanism to generate singlet oxygen for applications in photodynamic therapy. wikipedia.org

The balance between the Type I and Type II pathways can be influenced by several factors, including the concentration of the substrate and oxygen, the solvent environment, and the specific chemical structure of the phenothiazine derivative. nih.govrsc.org Studies on 10-methyl phenothiazine have shown that the reaction mechanism can be controlled by the acidity of the medium. nih.govrsc.org In neutral polar solvents, the Type II mechanism involving singlet oxygen generation predominates. However, in the presence of strong acids, the Type I pathway, involving electron transfer from the phenothiazine triplet state to molecular oxygen to form a radical cation and a superoxide anion, becomes a significant competing process. nih.govrsc.org

Table 2: Mechanisms of Photosensitization by Phenothiazine Derivatives

| Mechanism | Description | Key Intermediates | Reference |

|---|---|---|---|

| Type I | The excited triplet state of the photosensitizer directly interacts with a biological substrate. | Phenothiazine radical cation, substrate radicals. | nih.govnih.gov |

| Type II | The excited triplet state of the photosensitizer transfers energy to ground-state molecular oxygen. | Singlet oxygen (¹O₂). | nih.govnih.gov |

Advanced Spectroscopic and Electrochemical Characterization of Phenothiazine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 2-methyl-10H-phenothiazine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-methyl-10H-phenothiazine displays characteristic signals for the aromatic protons and the methyl group protons. In a typical spectrum recorded in deuterated acetone (CD₃COCD₃), a broad singlet for the N-H proton appears around δ 7.74 ppm. The aromatic protons resonate in the multiplet region between δ 6.97-6.93 ppm and δ 6.77-6.60 ppm. A distinct singlet for the methyl group protons is observed at approximately δ 2.16 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. For 2-methyl-10H-phenothiazine in deuterated acetone, the spectrum shows signals for the aromatic carbons at δ 143.8, 141.0, 132.3, 128.9, 128.3, 127.6, 127.3, 122.7, 118.3, and 115.4 ppm. The methyl carbon gives a signal at δ 20.5 ppm. rsc.org The interpretation of these shifts helps to confirm the substitution pattern on the phenothiazine (B1677639) core.

Interactive Data Table: NMR Data for 2-methyl-10H-phenothiazine

| Nucleus | Chemical Shift (δ, ppm) | Solvent | Multiplicity | Assignment |

| ¹H | ~7.74 | CD₃COCD₃ | brs | N-H |

| ¹H | ~6.97-6.60 | CD₃COCD₃ | m | Aromatic H |

| ¹H | ~2.16 | CD₃COCD₃ | s | -CH₃ |

| ¹³C | ~143.8-115.4 | CD₃COCD₃ | - | Aromatic C |

| ¹³C | ~20.5 | CD₃COCD₃ | - | -CH₃ |

brs = broad singlet, m = multiplet, s = singlet

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. The IR spectrum of phenothiazine and its derivatives exhibits characteristic absorption bands. For the parent 10H-phenothiazine, key vibrational modes include the ν(C-S-C) symmetric stretching mode around 1080 cm⁻¹ and the ν(C-N-C) symmetric stretching mode near 1243 cm⁻¹. researchgate.net The aromatic C=C breathing modes appear as in-phase and out-of-phase vibrations at approximately 1595/1574 cm⁻¹ and 1474/1445 cm⁻¹, respectively. researchgate.net The presence of the methyl group in 2-methyl-10H-phenothiazine would introduce additional C-H stretching and bending vibrations.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are employed to study the electronic transitions and photophysical properties of phenothiazine derivatives.

UV-Vis Absorption: Phenothiazines typically exhibit two main absorption bands in their UV-Vis spectra, which are attributed to n-π* and π-π* transitions. nih.gov For instance, a related compound, N-methylphenothiazine, shows absorption bands that are influenced by the solvent environment. nih.gov The introduction of a methyl group on the phenothiazine ring can cause shifts in the absorption maxima. These spectra are crucial for understanding the electronic structure and the effects of substituents on the chromophore.

Fluorescence Spectroscopy: Upon excitation at an appropriate wavelength, phenothiazine derivatives can exhibit fluorescence. The emission spectrum provides information about the energy of the first excited singlet state. For example, N-methyl-phenothiazine has an emission maximum around 450 nm. nih.gov The Stokes shift, which is the difference in energy between the absorption and emission maxima, can also be determined, offering insights into the structural relaxation in the excited state. ubbcluj.ro

Mass Spectrometry (MS) for Molecular Ion Analysis (e.g., LC-Mass)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of 2-methyl-10H-phenothiazine, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 213, which corresponds to its molecular weight. rsc.orgnih.gov The fragmentation pattern can provide further structural information. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the analysis of complex mixtures containing phenothiazine derivatives. mdpi.com

Interactive Data Table: Mass Spectrometry Data for 2-methyl-10H-phenothiazine

| Technique | m/z of Molecular Ion (M⁺) | Key Fragments (m/z) |

| EI-MS | 213 | 198, 180, 167 |

EI-MS = Electron Ionization Mass Spectrometry

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction analysis of single crystals provides the most definitive structural information in the solid state, including bond lengths, bond angles, and intermolecular interactions. For N-methylphenothiazine, a closely related compound, X-ray diffraction studies have shown that the phenothiazine unit has a non-planar butterfly structure, with the central six-membered ring adopting a boat conformation. researchgate.net The dihedral angle between the two outer aromatic rings is a key parameter describing this folding. researchgate.net In the crystal lattice, molecules can be arranged through π–π stacking interactions. researchgate.net

Cyclic Voltammetry and Other Electrochemical Techniques for Redox Characterization

Cyclic voltammetry (CV) is a primary electrochemical technique used to investigate the redox properties of phenothiazine derivatives. The phenothiazine core is known to undergo reversible one-electron oxidation to form a stable radical cation. uky.eduresearchgate.net The potential at which this oxidation occurs is influenced by the substituents on the phenothiazine ring. For example, electron-donating groups like methyl tend to lower the oxidation potential. uky.edu

The cyclic voltammogram of a phenothiazine derivative typically shows a reversible wave corresponding to the formation of the radical cation. researchgate.net A second, often irreversible, oxidation to a dication can sometimes be observed at higher potentials. uky.eduresearchgate.net The stability of these oxidized species is a critical factor in their potential applications in areas like redox flow batteries. uky.educhemrxiv.org Computational methods are also employed to predict the redox potentials of phenothiazine derivatives, and these theoretical values are often in good agreement with experimental results. researchgate.net

Applications of Phenothiazine Scaffolds in Advanced Materials and Catalysis

Organic Electronics and Optoelectronics Applications

The electron-rich nature of the phenothiazine (B1677639) scaffold makes it an excellent building block for materials in organic electronics. The introduction of a methyl group at the 2-position can further modulate its electronic properties, influencing its performance in various devices.

Organic Light-Emitting Diodes (OLEDs)

Phenothiazine derivatives are valued in OLED technology for their hole-transporting capabilities and their potential as emissive materials. rsc.orgresearchgate.net The non-planar, butterfly-like structure of the phenothiazine core can prevent intermolecular aggregation, which is often a cause of luminescence quenching in the solid state. acs.org While specific performance data for 2-methyl-10H-phenothiazine in OLEDs is not extensively documented in publicly available research, the general characteristics of phenothiazine-based materials suggest its potential utility. The methyl group, being an electron-donating group, can influence the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, thereby tuning the emission color and efficiency of the device. rsc.org

Table 1: Potential Performance Metrics of Phenothiazine-Based OLEDs

| Parameter | Typical Range for Phenothiazine Derivatives | Potential Influence of 2-methyl Group |

| External Quantum Efficiency (EQE) | Up to 31.5% for some derivatives acs.org | May enhance efficiency through improved charge balance |

| **Maximum Luminance (cd/m²) ** | Can exceed 18,000 cd/m² acs.org | Could be influenced by changes in film morphology |

| Emission Color | Tunable across the visible spectrum | Likely to shift emission towards longer wavelengths (red-shift) |

| Turn-on Voltage (V) | Typically low for efficient devices | May be lowered due to improved charge injection |

Note: This table is illustrative and based on general properties of phenothiazine derivatives, as specific data for 2-methyl-10H-phenothiazine is limited.

Photovoltaic Devices

Table 2: Key Parameters of Phenothiazine-Based Photovoltaic Devices

| Parameter | Reported Values for Phenothiazine Derivatives | Potential Impact of 2-methyl Substitution |

| Power Conversion Efficiency (PCE) | Efficiencies up to 20.2% have been reported for some HTMs acs.org | Could enhance PCE by improving Voc or Jsc |

| Open-Circuit Voltage (Voc) | Varies depending on energy level alignment | May be increased due to a higher HOMO level |

| Short-Circuit Current (Jsc) | Influenced by light absorption and charge transport | Could be improved by broadening the absorption spectrum |

| Fill Factor (FF) | Dependent on charge extraction and recombination rates | May be enhanced through better film morphology |

Electrogenerated Chemiluminescence (ECL) Systems